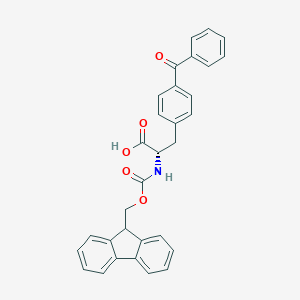

Fmoc-Bpa-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-(4-benzoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25NO5/c33-29(21-8-2-1-3-9-21)22-16-14-20(15-17-22)18-28(30(34)35)32-31(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,32,36)(H,34,35)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOBJKCXNRQOGA-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557768 | |

| Record name | 4-Benzoyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117666-96-3 | |

| Record name | 4-Benzoyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Bpa-OH Photo-Crosslinking: Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism and application of (Fmoc-p-benzoyl-L-phenylalanine) (Fmoc-Bpa-OH), a photoreactive amino acid integral to the study of molecular interactions. Through site-specific incorporation into peptides and proteins, Bpa serves as a powerful tool for capturing transient and stable interactions, providing invaluable insights into protein-protein, protein-peptide, and protein-nucleic acid interfaces.

The Core Mechanism: A Light-Induced Covalent Bond

The utility of this compound as a photo-crosslinking agent lies in the photochemistry of its benzophenone (Bpa) moiety. The process is initiated by irradiating the Bpa-containing molecule with UV light, typically at a wavelength of 350-365 nm.[1] This triggers a series of events at the molecular level:

-

Photoexcitation: The benzophenone carbonyl group absorbs a photon, promoting an electron from a non-bonding n orbital to an anti-bonding π* orbital. This results in the formation of an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable triplet state (T₁), which exists as a diradical.[2]

-

Hydrogen Abstraction: The triplet state diradical is a highly reactive species that can abstract a hydrogen atom from a nearby C-H bond of an interacting molecule. This generates a benzophenone ketyl radical and a carbon-centered radical on the target molecule.

-

Radical Recombination: The two radical species then recombine to form a stable carbon-carbon covalent bond, effectively "trapping" the interaction.

A key feature of this mechanism is its reversibility. If the excited triplet state does not encounter a suitable hydrogen donor in its immediate vicinity, it can relax back to the ground state. The Bpa moiety can then be re-excited, allowing for multiple opportunities to capture an interaction event.[1] This contributes to the high efficiency of Bpa-mediated photo-crosslinking.

Quantitative Data on Bpa Photo-Crosslinking

The efficiency of photo-crosslinking is a critical parameter in experimental design. While precise quantum yields can vary depending on the specific molecular environment, the following table summarizes key quantitative data related to benzophenone and its derivatives.

| Parameter | Value/Range | Notes |

| Excitation Wavelength | 350 - 365 nm | Minimizes damage to biological molecules.[1] |

| Quantum Yield of Intersystem Crossing (ΦISC) | ~1 | Highly efficient conversion to the reactive triplet state. |

| Quantum Yield of C-H Abstraction | ~1 (for n-π* transition) | The triplet state is highly reactive towards C-H bonds. |

| Crosslinking Range | ~3.1 Å | The effective distance for hydrogen abstraction. |

| Reactivity | Reacts with all amino acid C-H bonds | Provides broad coverage for identifying interaction partners.[3] |

Experimental Protocols

The successful application of this compound photo-crosslinking relies on a series of well-defined experimental procedures, from the synthesis of the Bpa-containing peptide to the analysis of the crosslinked products.

Solid-Phase Peptide Synthesis (SPPS) of Bpa-Containing Peptides

This compound is readily incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including this compound)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's free amine.

-

Amino Acid Coupling:

-

Activate the Fmoc-amino acid (or this compound) with the coupling reagent and base in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Final Deprotection: Remove the final N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Photo-Crosslinking Experiment

This protocol outlines a general procedure for photo-crosslinking a Bpa-containing peptide to its protein target.

Materials:

-

Purified Bpa-containing peptide

-

Purified target protein

-

Reaction buffer (e.g., PBS or HEPES-based buffer)

-

UV lamp (365 nm)

-

Quartz cuvette or microplate

Protocol:

-

Sample Preparation: Prepare a solution containing the Bpa-peptide and the target protein in the reaction buffer at appropriate concentrations.

-

Incubation: Incubate the mixture to allow for the formation of the non-covalent complex.

-

UV Irradiation: Irradiate the sample with 365 nm UV light for a specified duration (typically 15-60 minutes) on ice to minimize heat-induced damage.

-

Quenching (Optional): The reaction can be quenched by the addition of a radical scavenger.

-

Analysis: Analyze the reaction products by SDS-PAGE, Western blotting, or mass spectrometry.

Mass Spectrometry Analysis of Crosslinked Products

Mass spectrometry is a powerful technique for identifying the crosslinked peptides and pinpointing the site of interaction.

Protocol:

-

Sample Preparation:

-

Separate the crosslinked protein complex from the uncrosslinked components by SDS-PAGE.

-

Excise the band corresponding to the crosslinked complex.

-

Perform in-gel digestion of the protein complex using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Use specialized software (e.g., pLink, MeroX, Kojak) to search the MS/MS data against a database containing the sequences of the Bpa-peptide and the target protein.

-

The software identifies the spectra corresponding to the crosslinked peptides and determines the specific amino acid residues involved in the crosslink.

-

Visualizing Workflows and Pathways

Experimental Workflow for Bpa Photo-Crosslinking

The following diagram illustrates the general workflow for a Bpa photo-crosslinking experiment followed by mass spectrometry analysis.

Application in Signaling Pathways: GPCR-Arrestin Interaction

This compound has been instrumental in elucidating the structural details of G protein-coupled receptor (GPCR) signaling. For instance, by incorporating Bpa into different positions of β-arrestin, researchers can map its interaction interface with a specific GPCR upon agonist stimulation.

This guide provides a foundational understanding of the mechanism and application of this compound photo-crosslinking. For specific experimental details and troubleshooting, researchers are encouraged to consult the cited literature and adapt the protocols to their particular systems of interest.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Cross-linking strategies to study peptide ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Fmoc-Bpa-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-p-benzoyl-L-phenylalanine (Fmoc-Bpa-OH), a photoreactive amino acid analog crucial for photoaffinity labeling and cross-linking studies in drug discovery and chemical biology.

Introduction

This compound is an invaluable tool for elucidating protein-ligand and protein-protein interactions. The benzophenone moiety serves as a photoactivatable cross-linking agent, which upon irradiation with UV light, forms a covalent bond with interacting molecules. The Fmoc protecting group allows for its direct incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. This guide details the chemical synthesis of the p-benzoyl-L-phenylalanine (Bpa) core, its subsequent Fmoc protection, and the purification of the final product, this compound.

Synthesis of p-benzoyl-L-phenylalanine (Bpa)

The synthesis of Bpa is typically achieved through a Friedel-Crafts acylation of L-phenylalanine with benzoyl chloride. The use of a strong acid catalyst, such as trifluoromethanesulfonic acid, is effective for this reaction.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

L-phenylalanine

-

Benzoyl chloride

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend L-phenylalanine (1 equivalent) in anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add trifluoromethanesulfonic acid (excess, e.g., 10 equivalents) to the suspension with vigorous stirring.

-

Once the L-phenylalanine has dissolved, slowly add benzoyl chloride (1.1 to 1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold deionized water with stirring.

-

Neutralize the aqueous solution to a pH of approximately 7-8 by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude p-benzoyl-L-phenylalanine.

Synthesis of this compound

The amino group of the synthesized Bpa is protected with the fluorenylmethoxycarbonyl (Fmoc) group to make it suitable for peptide synthesis.

Experimental Protocol: Fmoc Protection

Materials:

-

p-benzoyl-L-phenylalanine (Bpa)

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Deionized water

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolve p-benzoyl-L-phenylalanine (1 equivalent) in a mixture of acetone and a 10% aqueous sodium bicarbonate solution.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.05 to 1.2 equivalents) in acetone.

-

Add the Fmoc-reagent solution dropwise to the Bpa solution while maintaining the temperature at 0°C and stirring vigorously.

-

Allow the reaction mixture to warm to room temperature and stir for 8-16 hours. Monitor the reaction by TLC.

-

After the reaction is complete, remove the acetone under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove any unreacted Fmoc reagent.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

-

Extract the product three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

The crude this compound is purified by a combination of flash column chromatography and recrystallization to achieve high purity (typically ≥98%).

Experimental Protocol: Purification

Flash Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%). The polarity of the solvent system may be adjusted based on TLC analysis. A small amount of acetic acid (0.5-1%) can be added to the mobile phase to improve the peak shape.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

-

Load the sample onto the silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Evaporate the solvent under reduced pressure.

-

Recrystallization:

-

Solvent System: A mixture of ethanol and water, or ethyl acetate and hexanes.

-

Procedure:

-

Dissolve the product from the chromatography step in a minimum amount of hot ethanol or ethyl acetate.

-

Slowly add water or hexanes, respectively, until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 117666-96-3 |

| Molecular Formula | C₃₁H₂₅NO₅ |

| Molecular Weight | 491.53 g/mol |

| Appearance | White to off-white powder |

| Purity (typical) | ≥98% |

Table 2: Characterization Data of this compound

| Characterization Method | Data |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.77 (d, J=7.5 Hz, 2H), 7.65-7.40 (m, 9H), 7.35-7.25 (m, 4H), 5.30 (d, J=7.9 Hz, 1H), 4.75-4.65 (m, 1H), 4.45-4.35 (m, 2H), 4.22 (t, J=7.1 Hz, 1H), 3.35-3.20 (m, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 196.4, 175.9, 156.1, 143.8, 141.3, 137.6, 135.8, 132.4, 130.0, 129.5, 128.2, 127.7, 127.1, 125.1, 120.0, 67.2, 54.1, 47.1, 37.5 |

| Mass Spectrometry (ESI-MS) | m/z: 492.17 [M+H]⁺, 514.15 [M+Na]⁺ |

Note: NMR chemical shifts are representative and may vary slightly depending on the solvent and instrument used.

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

Caption: Purification workflow for this compound.

The Solubility of Fmoc-Bpa-OH: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Applications of Fmoc-4-benzoyl-L-phenylalanine (Fmoc-Bpa-OH).

Fmoc-4-benzoyl-L-phenylalanine (this compound) is a photoreactive, unnatural amino acid derivative crucial for elucidating protein-protein interactions through photo-crosslinking studies.[1][2][3] Its successful incorporation into peptides during solid-phase peptide synthesis (SPPS) is highly dependent on its solubility in the solvents used for coupling reactions. This guide provides a detailed overview of the known solubility of this compound, protocols for determining its solubility, and its application in experimental workflows.

Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Fmoc-4-benzoyl-L-phenylalanine, Fmoc-L-Phe(4-Bz)-OH[4][5] |

| CAS Number | 117666-96-3 |

| Molecular Formula | C₃₁H₂₅NO₅ |

| Molecular Weight | 491.53 g/mol |

| Appearance | White to off-white solid/powder |

| Purity | ≥98% (typically by HPLC) |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Solubility of this compound

The solubility of Fmoc-protected amino acids is a critical factor for efficient coupling during solid-phase peptide synthesis. Poor solubility can lead to incomplete reactions and the formation of deletion sequences. This compound, like most Fmoc-amino acids, is generally soluble in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound in a range of solvents is limited. However, the following data has been reported:

| Solvent | Concentration | Molar Concentration (Approx.) | Observations |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 203.45 mM | Ultrasonic assistance is required. It is noted that hygroscopic DMSO can negatively impact solubility, and the use of newly opened DMSO is recommended. |

| N,N-Dimethylformamide (DMF) | ≥ 10 mg/mL | ≥ 20.35 mM | While a definitive maximum solubility is not provided in the literature, a solution of 10 mg/mL (c=1) has been successfully prepared for optical rotation measurements, indicating at least this level of solubility. |

| N-Methyl-2-pyrrolidone (NMP) | Data not publicly available | - | Generally considered a good solvent for Fmoc-amino acids, often used as a substitute for DMF. Quantitative data for this compound is not available. |

| Water | Sparingly soluble | - | Fmoc-protected amino acids are generally poorly soluble in aqueous solutions. |

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Solvent Choice : The polarity and hydrogen bonding capabilities of the solvent are paramount. Polar aprotic solvents are generally the most effective.

-

Temperature : Solubility typically increases with a rise in temperature. Gentle heating can be employed to dissolve Fmoc-amino acids that are difficult to solubilize.

-

Purity of the Compound : Impurities can affect the solubility characteristics.

-

Water Content in Solvents : As noted with DMSO, the presence of water, even in small amounts, can significantly reduce the solubility of hydrophobic compounds like this compound.

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, it is recommended to determine the solubility of this compound experimentally. The following is a generalized protocol based on the saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Objective

To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials

-

This compound

-

Organic solvents of interest (e.g., DMF, NMP, Dichloromethane)

-

Analytical balance (at least 0.1 mg accuracy)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Saturated Solutions :

-

Accurately weigh an excess amount of this compound (e.g., 50 mg) into several vials.

-

Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

-

Tightly cap the vials and vortex for 1-2 minutes.

-

-

Equilibration :

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification :

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Preparation of Samples for HPLC Analysis :

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis :

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility :

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or M).

-

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.

Solubility Determination Workflow

Caption: Experimental workflow for determining the solubility of this compound.

This compound in Photo-Crosslinking Workflow

This compound is a precursor to the photo-crosslinking amino acid p-benzoyl-L-phenylalanine (Bpa). Bpa is incorporated into a peptide or protein, which is then used to trap interacting partners upon UV irradiation.

Caption: Workflow for using this compound in photo-crosslinking studies.

Conclusion

References

- 1. Cross-linking strategies to study peptide ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

Fmoc-Bpa-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Nα-Fmoc-p-benzoyl-L-phenylalanine (Fmoc-Bpa-OH) is a critical building block in modern peptide synthesis, enabling the introduction of a photoreactive moiety for covalent capture of protein-protein interactions. Understanding its stability and optimal storage conditions is paramount to ensure the integrity of this key reagent and the success of subsequent synthetic and biological applications. This guide provides an in-depth overview of the stability of this compound, recommended storage and handling procedures, and a general protocol for assessing its degradation.

Core Stability Profile

The stability of this compound is primarily influenced by its two key chemical features: the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group and the photo-activatable benzoylphenylalanine (Bpa) side chain.

Fmoc Group Stability

The Fmoc group is notoriously susceptible to cleavage under basic conditions. The deprotection proceeds via a β-elimination mechanism, which is initiated by a base, typically a secondary amine like piperidine. This reaction is rapid and is the cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS). However, this inherent lability also means that this compound is incompatible with basic environments during storage and handling. Exposure to even weak bases can lead to premature deprotection, resulting in the formation of free Bpa and other byproducts.

The Fmoc group is generally stable under acidic conditions, which allows for the use of acid-labile side-chain protecting groups in orthogonal peptide synthesis strategies.[][2][3]

Benzoylphenylalanine (Bpa) Moiety Stability

The benzoylphenylalanine side chain is a robust aromatic ketone. Its key characteristic is its ability to be activated by ultraviolet (UV) light, typically in the range of 350-365 nm. Upon photoactivation, the benzophenone carbonyl group forms a triplet diradical species. This highly reactive intermediate can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent cross-link. This property makes Bpa an invaluable tool for photoaffinity labeling and studying molecular interactions.

Consequently, it is crucial to protect this compound from exposure to UV light to prevent unintended activation and potential degradation or side reactions.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, adherence to appropriate storage conditions is essential. The following recommendations are based on information from various suppliers and general knowledge of Fmoc-amino acid stability.

Solid Form

| Storage Temperature | Duration | Notes |

| -20°C | Up to 3 years | Recommended for long-term storage. |

| 4°C | Up to 2 years | Suitable for shorter-term storage. |

Store in a tightly sealed container in a dry, dark place.

In Solution

This compound is often dissolved in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for use in automated peptide synthesizers. Solutions of Fmoc-amino acids in DMF can be stable for at least a week when stored refrigerated, though longer-term storage may lead to degradation.

| Storage Temperature | Solvent | Duration | Notes |

| -80°C | DMSO | Up to 6 months | Recommended for long-term storage of stock solutions. |

| -20°C | DMSO | Up to 1 month | Suitable for working solutions. |

Solutions should be stored in tightly sealed, light-protected containers. Aliquoting into single-use portions is recommended to avoid repeated freeze-thaw cycles.

Handling and Safety Precautions

When handling this compound powder, it is advisable to use personal protective equipment (PPE) to avoid inhalation and contact with skin and eyes.

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses or goggles.

-

Respiratory Protection: In case of insufficient ventilation, use a dust mask (e.g., N95) or a respirator.

Potential Degradation Pathways

The primary degradation pathway for this compound under inappropriate conditions is the cleavage of the Fmoc group.

References

Unveiling Protein Interactions: A Technical Guide to Fmoc-Bpa-OH Photocrosslinking

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of using the photoreactive amino acid Fmoc-p-benzoyl-L-phenylalanine (Fmoc-Bpa-OH) for the study of protein-protein interactions (PPIs). This powerful tool allows for the covalent capture of transient and stable protein complexes, providing invaluable insights into cellular signaling, drug target validation, and the development of novel therapeutics.

Core Principles of Bpa-Mediated Photocrosslinking

The cornerstone of this technique is the unnatural amino acid p-benzoyl-L-phenylalanine (Bpa). Its utility in protein science stems from the unique photochemical properties of its benzophenone moiety.

Mechanism of Action:

Upon exposure to long-wave ultraviolet (UV) light (typically around 360-365 nm), the benzophenone group in the Bpa side chain undergoes an n → π* transition, forming a reactive triplet state diradical.[1][2] This diradical can then abstract a hydrogen atom from a nearby C-H bond of an interacting protein, leading to the formation of a stable, covalent crosslink.[3] A key advantage of Bpa is that in the absence of a suitable binding partner, the excited state can revert to the ground state, allowing for repeated excitation until an interaction is captured.[3][4] This reversibility minimizes non-specific labeling and enhances the capture of specific interactions.

This compound is the N-α-9-fluorenylmethyloxycarbonyl (Fmoc) protected form of Bpa, making it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols for the site-specific incorporation of Bpa into synthetic peptides. For incorporation into larger proteins, genetic code expansion techniques are employed, where a unique codon (typically an amber stop codon, UAG) is reassigned to encode for Bpa.

Data Presentation: Quantitative Analysis of Bpa Crosslinking

The efficiency of Bpa photocrosslinking can be quantified to provide valuable data on the proximity and affinity of protein interactions. The following tables summarize key quantitative data from various studies.

| Protein System | Bpa Position | Interaction Partner | Crosslinking Efficiency (%) | UV Irradiation Time | Reference |

| Calmodulin-binding peptide | Tryptophan substitute | Calmodulin | ~70 | Not specified | |

| BRD3-BD2 binding peptide (Bpa-P1) | Within peptide | BRD3-BD2 | ~40 | 5 min | |

| BRD3-BD2 binding peptide (Bpa-P1) | Within peptide | BRD3-BD2 | 96 | 40 min | |

| BRD3-BD2 binding peptide (Bpa-P2) | Within peptide | BRD3-BD2 | 78 | 40 min | |

| MBP-Z | Position 24 | Affibody | < 5 | 30 min |

| Peptide/Protein | Interaction Partner | Binding Affinity (Kd) | Assay Method | Reference |

| Bpa-P1-FAM | BRD3-BD2 | 29 ± 10 µM | Fluorescence Anisotropy | |

| Bpa-P2-FAM | BRD3-BD2 | 14 ± 1 µM | Fluorescence Anisotropy | |

| Bisphenol A (BPA) | Human Serum Albumin (HSA) | ~103 M-1 (Ka) | Not specified | |

| VP16 TAD with pBpa analogs | Med25 AcID | In line with fluorescence polarization measurements | Western Blot after crosslinking |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Bpa photocrosslinking. The following sections provide protocols for key experimental stages.

Protocol 1: Fmoc-Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual synthesis of a peptide containing Bpa using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, 2,4,6-collidine)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling agent like HBTU (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the activation mixture. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours. To incorporate Bpa, use this compound in this step.

-

Washing: Wash the resin with DMF (5x).

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours. c. Filter the resin and collect the filtrate containing the crude peptide. d. Precipitate the crude peptide by adding cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Photocrosslinking and Analysis

This protocol describes the general procedure for UV irradiation and subsequent analysis of the crosslinked products.

Materials:

-

Peptide or protein containing Bpa

-

Interacting protein partner(s)

-

Reaction buffer (e.g., PBS, HEPES buffer)

-

UV lamp (365 nm)

-

SDS-PAGE gels

-

Western blot apparatus and reagents

-

Antibodies specific to the proteins of interest

Procedure:

-

Sample Preparation: a. Prepare a reaction mixture containing the Bpa-labeled protein and its potential interaction partner(s) in a suitable reaction buffer. Concentrations will need to be optimized for each system but can range from low micromolar to millimolar. b. Include a negative control sample that is not exposed to UV light.

-

UV Irradiation: a. Place the samples in a 96-well plate or similar container on ice. b. Irradiate the samples with a 365 nm UV lamp. The irradiation time needs to be optimized and can range from 5 minutes to 2 hours.

-

SDS-PAGE Analysis: a. Add SDS-PAGE loading buffer to the irradiated and control samples. b. Separate the proteins on an SDS-PAGE gel. Crosslinked complexes will appear as higher molecular weight bands compared to the individual proteins.

-

Western Blot Analysis: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. b. Probe the membrane with primary antibodies specific to the proteins of interest. c. Incubate with a suitable secondary antibody and detect the protein bands using an appropriate detection method (e.g., chemiluminescence).

Protocol 3: Mass Spectrometry Analysis of Crosslinked Peptides

This protocol provides a general workflow for identifying the crosslinked peptides by mass spectrometry.

Materials:

-

Crosslinked protein sample

-

Enzymes for protein digestion (e.g., trypsin)

-

Reagents for reduction and alkylation (e.g., DTT, iodoacetamide)

-

LC-MS/MS system

-

Specialized software for crosslink analysis (e.g., XlinkX, pLink)

Procedure:

-

Protein Digestion: a. Reduce and alkylate the cysteine residues in the crosslinked protein sample. b. Digest the protein sample into smaller peptides using a protease such as trypsin.

-

Enrichment of Crosslinked Peptides (Optional): a. Use size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography to enrich for the larger, crosslinked peptides.

-

LC-MS/MS Analysis: a. Separate the digested peptides using liquid chromatography. b. Analyze the eluted peptides using tandem mass spectrometry (MS/MS) to determine their sequences.

-

Data Analysis: a. Use specialized software to search the MS/MS data against a protein sequence database to identify the crosslinked peptide pairs. This will reveal the specific amino acid residues involved in the interaction.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound in protein interaction studies.

Conclusion

This compound is a versatile and powerful tool for the investigation of protein-protein interactions. Its ability to be incorporated site-specifically into peptides and proteins, combined with its efficient and specific photo-crosslinking properties, allows researchers to capture and identify both stable and transient interactions in a variety of biological contexts. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to leverage this technology to advance their research and discovery efforts. The continued application of Bpa-mediated photocrosslinking promises to further unravel the complexities of protein interaction networks and accelerate the development of targeted therapeutics.

References

- 1. Identification of photocrosslinking peptide ligands by mRNA display - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on the Health Effects of Bisphenol A: Overwhelming Evidence of Harm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

differences between Fmoc-Bpa-OH and other crosslinkers

An In-depth Technical Guide to Fmoc-Bpa-OH and Other Photochemical Crosslinkers

Introduction

In the fields of chemical biology and drug development, understanding the intricate and often transient interactions between biomolecules is fundamental to deciphering cellular processes and designing effective therapeutics. Photo-crosslinkers are powerful chemical tools that address this challenge by capturing molecular interactions in real-time within their native biological context. Upon activation by UV light, these reagents form highly reactive intermediates that create stable, covalent bonds with nearby molecules, effectively "freezing" an interaction for subsequent analysis.

Among the arsenal of available tools, photo-crosslinkable unnatural amino acids (UAAs) are particularly valuable as they can be incorporated site-specifically into proteins.[1] This guide provides a detailed comparison of the major classes of photo-crosslinkers, with a special focus on Fmoc-4-benzoyl-L-phenylalanine (this compound) , a cornerstone reagent for studying protein interactions via peptide synthesis. We will explore their chemical mechanisms, compare their quantitative properties, and provide detailed experimental protocols and workflows for their application.

Core Concepts: A Comparative Overview of Photo-Crosslinkers

Photo-crosslinkers are broadly categorized into three main classes based on their photoreactive moiety: benzophenones, aryl azides, and diazirines. Each class possesses distinct photochemical properties and reaction mechanisms that dictate its suitability for different experimental goals.[1]

-

Benzophenones (e.g., Bpa): Activated by UV light (typically ~350-365 nm), benzophenones form a triplet ketyl biradical.[2] This intermediate is highly reactive towards C-H bonds, abstracting a hydrogen atom to form a new C-C covalent bond upon radical recombination.[2] A key advantage of benzophenones is the reversibility of their excited state; if no suitable C-H bond is in proximity, the biradical can return to its ground state and be re-excited, increasing the overall crosslinking efficiency.[1] However, they are bulkier than other crosslinkers, which can sometimes perturb the system under study.

-

Aryl Azides (e.g., p-Azidophenylalanine, AzF): Aryl azides are activated by UV light across a broader range (250-460 nm, depending on substitutions) to generate a highly reactive nitrene intermediate. This nitrene can insert into C-H and N-H bonds, add to double bonds, or rearrange to react with nucleophiles. The reaction is irreversible, meaning the nitrene will either react with a nearby molecule or be quenched by the solvent. Simple phenyl azides require shorter, potentially more damaging, UV wavelengths for activation.

-

Diazirines (e.g., Photo-Leucine): Diazirines represent a newer class of photo-crosslinkers activated by long-wave UV light (330-370 nm). Upon irradiation, they form a highly reactive carbene intermediate that can insert into a wide array of chemical bonds, including C-H, N-H, and O-H bonds. Diazirines are smaller than benzophenones and aryl azides, making them less likely to cause steric hindrance. While highly efficient, the carbene intermediate can be quenched by water, which can reduce yields but also minimizes non-specific labeling when no binding partner is nearby.

Data Presentation: Quantitative Comparison of Photo-Crosslinkers

Direct, head-to-head quantitative comparisons of crosslinking efficiency under identical conditions are limited in the literature. However, a summary of their key properties provides a strong basis for selection.

| Feature | Benzophenones (e.g., Bpa) | Aryl Azides (e.g., AzF) | Diazirines (e.g., Photo-Leu/Met) |

| Photoreactive Moiety | Benzophenone | Phenyl Azide | Diazirine |

| Reactive Intermediate | Triplet Ketyl Biradical | Nitrene | Carbene |

| Activation Wavelength | ~350 - 365 nm | 250 - 460 nm | 330 - 370 nm |

| Reaction Type | C-H bond insertion (H-abstraction) | C-H, N-H, O-H insertion, additions | C-H, N-H, O-H insertion |

| Crosslinking Efficiency | High, due to reversible excitation | Generally lower yields | High, but can be quenched by water |

| Stability | Chemically stable, inert to water | Reduced by thiols (e.g., DTT) | More photostable than aryl azides |

| Relative Size | Bulky | Moderate | Small |

Mandatory Visualizations

Photochemical Activation Mechanisms

Caption: Figure 1. Photochemical Activation Pathways of Crosslinkers.

Experimental Workflow for Photo-Affinity Labeling

Caption: Figure 2. General Workflow for Photo-Affinity Labeling and Target ID.

Signaling Pathway Application: GPCR-Arrestin Interaction

Caption: Figure 3. Probing GPCR-Arrestin Signaling with a Bpa Crosslinker.

Experimental Protocols

Protocol 1: Incorporation of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support resin.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide, Wang)

-

This compound

-

Other required Fmoc-protected amino acids

-

Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)

-

Coupling Reagents: HBTU/HOBt or HATU

-

Activator Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvent: Methanol (MeOH)

-

Solid Phase Synthesis Vessel

-

Shaker/Rocker

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection: Drain the DMF. Add the deprotection solution to the resin and shake for 5 minutes. Drain and repeat with fresh deprotection solution for 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HBTU/HATU (3-4 eq.), and HOBt (if using HBTU, 3-4 eq.) in a minimal amount of DMF. Add DIPEA (6-8 eq.) and vortex for 1-2 minutes. The solution should turn yellow.

-

Coupling: Add the activated this compound solution to the deprotected peptide-resin. Shake at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution. Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.

-

Cycle Repetition: To add the next amino acid, return to Step 2.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT). For Bpa-containing peptides, a low-odor cocktail (Reagent L) with dithiothreitol (DTT) is preferred as it does not readily react with the benzophenone moiety.

Protocol 2: Photo-Affinity Labeling (PAL) of a Protein Target with a Bpa-Peptide

This protocol describes a general procedure for identifying the binding partners of a Bpa-containing peptide probe in a complex protein mixture (e.g., cell lysate).

Materials:

-

Purified Bpa-containing peptide probe

-

Cell lysate or purified protein of interest

-

Binding Buffer (e.g., PBS with 0.1% Tween-20)

-

UV Lamp (365 nm, e.g., UVP CL-1000L Crosslinker)

-

Ice bucket and cold room/chamber

-

SDS-PAGE gels and running apparatus

-

Western blotting equipment or in-gel fluorescence scanner

-

For Mass Spectrometry: Trypsin, appropriate buffers, LC-MS/MS system

Methodology:

-

Binding/Incubation: In a microcentrifuge tube, incubate the Bpa-peptide probe with the cell lysate at a predetermined concentration (typically in the low micromolar range). Perform this step on ice or at 4°C for 30-60 minutes to allow for binding equilibrium to be reached.

-

Control: A crucial control is a parallel reaction where a large excess (e.g., 100-fold) of a non-crosslinkable competitor ligand is added prior to the probe to demonstrate the specificity of the interaction.

-

-

UV Irradiation: Place the open tubes on ice at a fixed distance (e.g., 5 cm) from the 365 nm UV source. Irradiate for 15-30 minutes. The optimal time should be determined empirically to maximize crosslinking while minimizing potential protein damage.

-

Control: A no-UV control, where the sample is incubated but not irradiated, is essential to identify non-covalent or non-specific binding.

-

-

Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT if downstream applications are sensitive to radical species, though the benzophenone reaction is relatively clean.

-

Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the samples, boil, and resolve the proteins on a polyacrylamide gel.

-

Detection:

-

Western Blotting: If the target protein is known or suspected, transfer the gel to a membrane and probe with a specific antibody. A higher molecular weight band corresponding to the target-probe complex should appear only in the UV-irradiated sample.

-

Target Identification: For unknown targets, the crosslinked band (which can be visualized by Coomassie stain, silver stain, or if the probe contains a fluorescent tag) is excised from the gel.

-

-

Mass Spectrometry Analysis: The excised gel band is subjected to in-gel tryptic digestion. The resulting peptide fragments are extracted and analyzed by LC-MS/MS to identify the protein(s) present in the band.

Conclusion

The choice of a photo-crosslinker is a critical decision that profoundly impacts the outcome of experiments aimed at mapping molecular interactions. This compound stands out as a robust and versatile tool, particularly for researchers leveraging solid-phase peptide synthesis to create highly specific probes. Its chemical stability, high crosslinking efficiency, and activation by less-damaging long-wave UV light make it a superior choice over many traditional aryl azides. While diazirines offer the advantage of smaller size, the reversible photoactivation of benzophenone provides a distinct mechanism for enhancing crosslinking yields. By understanding the fundamental differences in reactivity, stability, and application workflows, researchers can strategically select the optimal photo-crosslinker to illuminate the complex and dynamic protein interaction networks that govern life.

References

Unlocking Drug Discovery: A Technical Guide to the Applications of Fmoc-Bpa-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of drug discovery, understanding the precise molecular interactions that govern biological processes is paramount. The identification of drug targets, the validation of lead compounds, and the elucidation of mechanisms of action all hinge on our ability to capture and characterize these interactions. Fmoc-Bpa-OH (N-α-Fmoc-p-benzoyl-L-phenylalanine) has emerged as a powerful and versatile tool in this endeavor. This photo-reactive amino acid analogue can be site-specifically incorporated into peptides and proteins, enabling researchers to "freeze" transient interactions in time through photo-activated covalent crosslinking. This in-depth technical guide explores the core applications of this compound in drug discovery, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in harnessing the full potential of this innovative chemical probe.

Core Principles of this compound in Photo-Crosslinking

This compound is a phenylalanine derivative featuring a benzophenone moiety on the para position of the phenyl ring and an Fmoc protecting group on the α-amino group.[1][2] The Fmoc group facilitates its use in standard solid-phase peptide synthesis (SPPS).[3][4][5]

The key to Bpa's utility lies in the photochemical properties of the benzophenone group. Upon exposure to UV light, typically at a wavelength of 350-365 nm, the benzophenone carbonyl group undergoes an n-π* transition to form a reactive diradical triplet state. This triplet state can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent C-C bond between the Bpa-containing peptide/protein and its interacting partner. This process effectively captures and preserves even weak or transient interactions for subsequent analysis.

Key Applications in Drug Discovery

The unique properties of this compound lend themselves to a variety of powerful applications in the drug discovery pipeline:

-

Target Identification and Validation: By incorporating Bpa into a bioactive molecule (e.g., a peptide-based drug candidate), researchers can covalently trap its cellular binding partners. Subsequent isolation and identification of these crosslinked complexes via mass spectrometry can reveal the direct targets of the drug.

-

Mapping Drug-Target and Protein-Protein Interaction Interfaces: The short-range nature of the photo-crosslinking reaction (typically within ~3-4 Å) allows for the precise mapping of binding interfaces. By strategically placing Bpa at different positions within a protein or peptide, the contact points with its binding partner can be identified at amino acid resolution.

-

Elucidating Signaling Pathways: this compound is instrumental in dissecting complex signaling cascades. By capturing interactions between key signaling proteins, such as G-protein coupled receptors (GPCRs) and their interacting partners like arrestins, the dynamic assembly and disassembly of signaling complexes can be studied in detail.

-

Screening for Covalent Inhibitors: While Bpa itself forms the covalent linkage, its application can be extended to screen for and characterize covalent drug candidates. By understanding the binding pose of a non-covalent ligand through Bpa-mediated crosslinking, covalent warheads can be rationally designed.

-

Identifying Off-Target Effects: A critical aspect of drug development is the identification of unintended off-target interactions, which can lead to adverse effects. Bpa-containing probes can be used to survey the cellular interactome of a drug candidate, revealing potential off-target liabilities early in the discovery process.

Quantitative Data in this compound Applications

The efficiency of Bpa-mediated photo-crosslinking and the affinity of the interactions it can capture are key considerations for experimental design. The following tables summarize representative quantitative data from studies utilizing Bpa.

| Parameter | Value | Context | Reference |

| Crosslinking Efficiency | ~40% | Crosslinking of a peptide to BRD3-BD2 after 5 minutes of UV irradiation. | |

| 70% | Crosslinking of Bpa-incorporated ubiquitin to Parkin. | ||

| 96% | Crosslinking of a peptide to BRD3-BD2 after 40 minutes of UV irradiation. | ||

| Binding Affinity (Kd) | Low to mid-micromolar (µM) range | Capture of a moderate affinity in vivo interaction between a transcriptional activator and a coactivator. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

This compound Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-SPPS process for incorporating this compound into a peptide sequence.

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Diethyl ether

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF in the reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 20 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF.

-

Note: For this compound, the coupling time may need to be extended to ensure efficient incorporation.

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry thoroughly.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Photo-Crosslinking and Mass Spectrometry Analysis

This protocol describes a general workflow for photo-crosslinking a Bpa-containing peptide to its binding partner(s) and subsequent identification by mass spectrometry.

Materials:

-

Purified Bpa-containing peptide

-

Purified target protein or cell lysate

-

UV lamp (365 nm)

-

SDS-PAGE materials

-

In-gel digestion reagents (DTT, iodoacetamide, trypsin)

-

LC-MS/MS system

Procedure:

-

Binding Reaction:

-

Incubate the Bpa-containing peptide with the target protein or cell lysate in an appropriate buffer. The optimal concentrations and incubation time should be determined empirically.

-

-

UV Irradiation:

-

Transfer the reaction mixture to a UV-transparent plate or cuvette.

-

Irradiate with 365 nm UV light on ice for a specified period (typically 15-60 minutes). A non-irradiated sample should be included as a negative control.

-

-

SDS-PAGE Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Visualize the proteins by Coomassie staining or silver staining. The appearance of a new, higher molecular weight band corresponding to the crosslinked complex is indicative of a successful reaction.

-

-

In-Gel Digestion:

-

Excise the band corresponding to the crosslinked complex from the gel.

-

Destain the gel piece.

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Digest the proteins with trypsin overnight.

-

-

LC-MS/MS Analysis:

-

Extract the tryptic peptides from the gel piece.

-

Analyze the peptides by LC-MS/MS.

-

-

Data Analysis:

-

Use specialized crosslinking software (e.g., pLink, MeroX, StavroX) to identify the crosslinked peptides from the MS/MS data. These programs can identify spectra that correspond to two different peptide chains covalently linked together.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Conclusion

This compound has proven to be an indispensable tool for chemical biologists and drug discovery scientists. Its ability to be seamlessly integrated into synthetic peptides and to forge covalent bonds with interacting partners upon photoactivation provides an unparalleled method for capturing the ephemeral world of molecular interactions. From identifying novel drug targets to dissecting the intricacies of signaling pathways, the applications of this compound are vast and continue to expand. By providing a solid foundation in the principles and protocols of this technology, this guide aims to empower researchers to unlock new discoveries and accelerate the development of next-generation therapeutics.

References

- 1. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. benchchem.com [benchchem.com]

A Technical Guide to Fmoc-Bpa-OH: A Photo-Crosslinking Amino Acid for Probing Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Bpa-OH (Fmoc-p-benzoyl-L-phenylalanine), a photo-activatable amino acid derivative crucial for elucidating protein-protein interactions and characterizing ligand-receptor binding sites. This document outlines its chemical properties, provides detailed experimental protocols for its incorporation into peptides and subsequent photo-crosslinking, and illustrates the underlying mechanisms and workflows.

Core Properties of this compound

This compound is a phenylalanine derivative incorporating a benzophenone moiety. This unique feature allows for the formation of covalent crosslinks with interacting molecules upon activation with UV light, effectively "trapping" transient interactions for further analysis.

| Property | Value | References |

| CAS Number | 117666-96-3 | |

| Molecular Weight | 491.53 g/mol | [1] |

| Molecular Formula | C₃₁H₂₅NO₅ | [1] |

| Synonyms | Fmoc-4-benzoyl-L-phenylalanine, Fmoc-L-4-Benzoylphenylalanine | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 months |

Experimental Protocols

The use of this compound in studying molecular interactions involves a multi-step process, beginning with the synthesis of a Bpa-containing peptide, followed by a photo-crosslinking reaction, and concluding with the analysis of the cross-linked products.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Due to the bulky nature of the benzophenone side chain, optimization of coupling conditions may be necessary to ensure efficient incorporation.

Materials:

-

This compound

-

Appropriate resin for SPPS (e.g., Rink Amide resin)

-

Standard Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol:

-

Resin Preparation: Swell the resin in DMF for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF and IPA.

-

Amino Acid Coupling (for standard amino acids):

-

Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activation mixture to the resin and shake for 1-2 hours.

-

Wash the resin with DMF.

-

-

This compound Coupling:

-

Due to its steric hindrance, a more potent coupling reagent like HATU may be beneficial.

-

Dissolve this compound (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activation mixture to the resin and allow the coupling reaction to proceed for 2-4 hours. A double coupling may be performed to ensure high efficiency.

-

Monitor the coupling efficiency using a ninhydrin test.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Purify the crude Bpa-containing peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., LC-MS/MS).[2][3]

Photo-Crosslinking of Bpa-Containing Peptides

The benzophenone group of Bpa is activated by UV light, leading to the formation of a reactive triplet state that can abstract a hydrogen atom from a nearby C-H bond, resulting in a covalent crosslink.

Materials:

-

Purified Bpa-containing peptide

-

Target protein or interacting partner

-

Reaction buffer (e.g., PBS, HEPES)

-

UV lamp (emitting at ~365 nm)

-

Quartz cuvette or plate

Protocol:

-

Sample Preparation:

-

Prepare a solution containing the Bpa-containing peptide and its target protein in a suitable reaction buffer. The optimal concentrations of the peptide and target protein should be determined empirically but typically range from micromolar to low millimolar.

-

-

UV Irradiation:

-

Place the sample in a quartz cuvette or plate.

-

Irradiate the sample with UV light at a wavelength of approximately 365 nm. The irradiation time can vary from a few minutes to an hour and should be optimized for the specific system under investigation. It is advisable to perform a time-course experiment to determine the optimal irradiation time that maximizes crosslinking while minimizing potential photodamage.

-

Maintain the sample at a constant temperature (e.g., on ice or in a temperature-controlled chamber) during irradiation to prevent denaturation.

-

-

Control Experiments:

-

A sample containing both the Bpa-peptide and the target protein but not exposed to UV light.

-

A sample containing only the Bpa-peptide exposed to UV light.

-

A sample containing only the target protein exposed to UV light.

-

Analysis of Cross-Linked Products

The formation of a covalent bond between the Bpa-containing peptide and its interacting partner results in a product of higher molecular weight, which can be detected and characterized using various techniques.

Protocol:

-

SDS-PAGE Analysis:

-

Analyze the irradiated and control samples by SDS-PAGE.

-

A new band corresponding to the molecular weight of the cross-linked complex should be visible in the UV-irradiated sample containing both the peptide and the target protein.

-

The gel can be visualized by Coomassie staining or, if the peptide or protein is tagged, by fluorescence or western blotting.

-

-

Mass Spectrometry (MS) for Identification of Cross-Linking Site:

-

Excise the band corresponding to the cross-linked complex from the SDS-PAGE gel.

-

Perform in-gel digestion of the protein complex using a protease (e.g., trypsin).

-

Analyze the resulting peptide fragments by mass spectrometry (LC-MS/MS).

-

The cross-linked peptides will have a combined mass of the two interacting fragments. Specialized software can be used to identify these cross-linked peptides and pinpoint the site of interaction on the target protein.

-

Visualizing Workflows and Mechanisms

Workflow for Studying Protein-Protein Interactions

Caption: Workflow for identifying protein-protein interactions using this compound.

Mechanism of Bpa Photo-Crosslinking

References

- 1. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

understanding the Fmoc protecting group in peptide synthesis

An In-depth Technical Guide on the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has transformed the creation of synthetic peptides for research, diagnostics, and therapeutics.[1] Its widespread adoption is attributed to its unique base-lability, which permits an orthogonal protection strategy with acid-labile side-chain protecting groups.[1] This Fmoc/tBu (tert-butyl) chemistry offers milder reaction conditions compared to the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, thereby enhancing the stability of sensitive peptide sequences and simplifying the synthesis process.[1][2]

Core Principles of Fmoc Chemistry

The success of Fmoc chemistry is built on several key principles that facilitate the precise and efficient assembly of amino acid chains.

Orthogonal Protection Strategy: The primary advantage of the Fmoc group is its cleavage under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] This is in stark contrast to the acid-labile protecting groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt), which are commonly used for the side chains of trifunctional amino acids. This orthogonality ensures that the temporary Nα-Fmoc group can be removed at each cycle of peptide elongation without disturbing the permanent side-chain protecting groups. The side-chain protecting groups are then removed simultaneously at the end of the synthesis during the final cleavage of the peptide from the resin, typically with a strong acid like trifluoroacetic acid (TFA).

Mechanism of Fmoc Protection and Deprotection:

The Fmoc group is introduced by reacting the amino group of an amino acid with an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), under basic conditions.

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide chain as a carbamic acid, which then decarboxylates. The liberated DBF is a reactive electrophile that is scavenged by the excess amine in the deprotection solution to form a stable adduct, preventing it from reacting with the newly deprotected N-terminus of the peptide.

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc-based SPPS is highly dependent on reaction kinetics and the stability of the protecting groups. The following tables summarize key quantitative data for optimizing synthesis protocols.

| Parameter | Recommended Value | Rationale |

| Purity of Fmoc-Amino Acids | >99.5% | High purity is crucial to avoid the incorporation of deletion or modified sequences. |

| Dipeptide Content in Fmoc-AA | ≤ 0.1% | Prevents the insertion of incorrect amino acid sequences. |

| Enantiomeric Purity of Fmoc-AA | ≥ 99.8% | Minimizes stereochemical impurities in the final peptide. |

| Free Amino Acid in Fmoc-AA | ≤ 0.2% | Prevents double insertion of an amino acid during coupling. |

Table 1: Key Quality Parameters for Fmoc-Amino Acids in SPPS.

| Base (in DMF) | Concentration | Half-life (t½) of Fmoc-Val Deprotection | Reference(s) |

| Piperidine | 20% (v/v) | ~6-7 seconds | |

| Piperidine | 50% (v/v) | < 5 minutes | |

| Morpholine | 50% (v/v) | ~1 minute | |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | Significantly faster than piperidine |

Table 2: Comparative Deprotection Kinetics of the Fmoc Group.

| Deprotection Reagent | Aspartimide Formation (%) | Racemization (%) | Reference(s) |

| 20% Piperidine/DMF | Sequence dependent, can be significant | Sequence dependent | |

| 2% DBU / 2% Piperidine/DMF | Generally lower than piperidine alone | Can be higher in some cases | |

| 5% Piperazine / 2% DBU/DMF | Significantly reduced | Lower than piperidine |

Table 3: Impact of Deprotection Reagent on Side Reaction Formation. Note: The extent of side reactions is highly sequence-dependent.

Mandatory Visualizations

Experimental Protocols

Protocol 1: Fmoc Protection of an Amino Acid (L-Alanine)

This protocol describes the protection of the amino group of L-Alanine using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Materials:

-

L-Alanine

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

10% aqueous sodium carbonate solution

-

Dioxane

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Separatory funnel

Procedure:

-

Dissolve L-Alanine (1 equivalent) in 10% aqueous sodium carbonate solution.

-

In a separate flask, dissolve Fmoc-OSu (1 equivalent) in dioxane.

-

Slowly add the Fmoc-OSu solution to the L-Alanine solution while stirring vigorously at room temperature.

-

Allow the reaction to proceed overnight at room temperature.

-

After the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.

-

Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of Fmoc-L-Alanine should form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the product under vacuum. A typical yield for this reaction is over 90%.

Protocol 2: A Single Cycle of Amino Acid Addition in Fmoc-SPPS

This protocol outlines the steps for adding one amino acid to a growing peptide chain on a solid support (e.g., Wang resin).

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in DMF

-

DMF (N,N-dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

-

Fmoc-amino acid (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, 3-5 equivalents)

-

Base (e.g., DIPEA, 6-10 equivalents)

-

Solid-phase synthesis vessel

-

Shaker or bubbler

Procedure:

-

Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine in DMF solution to the resin. c. Mix for 3 minutes. d. Drain the solution. e. Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes. f. Drain the solution.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A ninhydrin test can be performed to confirm the presence of a free amine.

-

Amino Acid Coupling: a. In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with the coupling reagent and base in DMF. b. Add the activated amino acid solution to the resin. c. Mix at room temperature for 1-2 hours. The reaction progress can be monitored using a ninhydrin test.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

Protocol 3: Final Cleavage of the Peptide from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)). The composition of the cocktail may vary depending on the peptide sequence.

-

Cold diethyl ether

-

Reaction vessel

-

Centrifuge

Procedure:

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).

-